2-Mercaptoisobutyric acid

Overview

Description

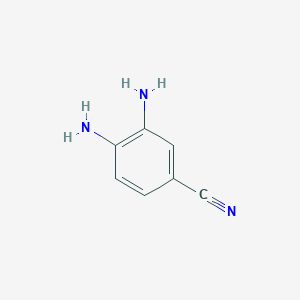

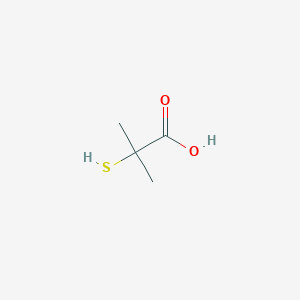

2-Mercaptoisobutyric acid, also known as this compound, is a useful research compound. Its molecular formula is C4H8O2S and its molecular weight is 120.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Bradykinin and Vasoactive Peptides : A study by Plummer and Ryan (1981) discusses a potent analogue inhibitor, 2-mercaptomethyl-3-guanidinoethylthiopropanoic acid, for studying bradykinin and other vasoactive peptides, highlighting its potency and ease of synthesis (Plummer & Ryan, 1981).

Corrosion Inhibition : Wang (2001) reported that 2-mercaptopyrimidine effectively inhibits the corrosion of low carbon steel in phosphoric acid solutions, reducing both anodic and cathodic corrosion reactions (Wang, 2001).

Semiconductor Substrate Preparation : Min et al. (2012) utilized STM-based selective adsorption of 3-mercaptoisobutyric acid on Ge(100) surfaces to produce semiconductor substrates terminated with desired functional groups. This approach benefits positive lithography methods (Min et al., 2012).

Biomarkers for Electrophilic Chemical Exposure : Research by van Welie et al. (1992) and Rooij et al. (1998) highlights the use of mercapturic acids as biomarkers for assessing human exposure to electrophilic environmental and industrial chemicals. Genetic polymorphisms may impact mercapturic acid (MA) formation and susceptibility to toxicity (van Welie et al., 1992); (Rooij et al., 1998).

Electrochemical Detection of Neurotransmitters : Malem and Mandler (1993) demonstrated that self-assembled monolayers of omega-mercapto carboxylic acids on gold electrodes could effectively detect dopamine in the presence of ascorbic acid. This method offers a promising approach for the electrochemical differentiation between neurotransmitters (Malem & Mandler, 1993).

Cardiovascular Effects and GABA Levels in the Brain : Alsip et al. (1984) found that 3-mercaptopropionic acid activates cardiac sympathetic and parasympathetic nervous pathways in rats and guinea-pigs, potentially due to decreased GABA levels in different brain regions (Alsip et al., 1984).

Enhancement of Quantum Dot Properties : Studies by Ma et al. (2013) showed that using branched mercapto acids with one methyl side group improves the size distribution, fluorescence, and solution stability of CdTe quantum dots compared to linear mercapto acids (Ma et al., 2013).

Safety and Hazards

2-Mercaptoisobutyric acid may be corrosive to metals and is toxic if swallowed. It can cause severe skin burns and eye damage, and it is harmful if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Mechanism of Action

Target of Action

Mercapto acids, in general, are known to interact with various enzymes and proteins, influencing their function and activity .

Mode of Action

Mercapto acids are known to form covalent bonds with proteins and enzymes, potentially altering their function

Biochemical Pathways

Mercapto acids are known to participate in various biochemical reactions, including redox reactions and enzymatic processes .

Pharmacokinetics

Its solubility in ether and methanol suggests that it may be well-absorbed and distributed in the body

Result of Action

Due to its mercapto group, it may have antioxidant properties and could participate in redox reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Mercaptoisobutyric acid. For instance, its ionization constants have been measured in perchlorate media at an ionic strength of 1.0 M and over the temperature range 273–309°K . This suggests that changes in pH, temperature, and ionic strength could potentially affect its stability and activity.

Biochemical Analysis

Biochemical Properties

It is known that the compound can participate in various biochemical reactions due to its mercapto group .

Cellular Effects

The cellular effects of 2-Mercaptoisobutyric acid are not well studied. It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of this compound in animal models

Metabolic Pathways

It is possible that the compound interacts with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is possible that the compound interacts with certain transporters or binding proteins, and may influence its localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name |

2-methyl-2-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-4(2,7)3(5)6/h7H,1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMBCYAUSCBSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063561 | |

| Record name | 2-Mercaptoisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4695-31-2 | |

| Record name | 2-Mercapto-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4695-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercaptoisobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004695312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-mercapto-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercaptoisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercapto-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MERCAPTOISOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XT2NW8D545 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

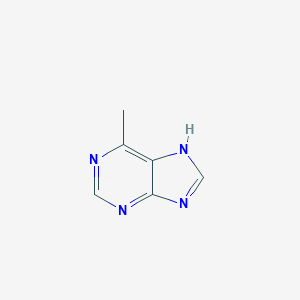

Feasible Synthetic Routes

Q1: How does 2-mercaptoisobutyric acid interact with hexaaquocobalt(III) ions, and what are the implications of this interaction?

A1: [] this compound (RSH) reduces hexaaquocobalt(III) ions (Co(H2O)63+) through an electron transfer process. This reaction is studied using the stopped-flow technique, revealing a lack of evidence for any transient intermediate complex formation. The reaction rate is dependent on the concentration of hydrogen ions (H+) and follows the rate expression: kobs = k1Kh [RSH]/[H+], where kobs is the observed rate constant, k1 represents the rate constant for the reaction involving CoOH2+ ions, and Kh is the hydrolysis constant for the hexaaquocobalt(III) ion.

Q2: What is known about the structural characteristics of compounds related to this compound?

A2: While the provided abstracts lack specific data on the molecular formula, weight, and spectroscopic properties of this compound, one study mentions the synthesis of Selenobis(this compound). [] This suggests an interest in modifying the structure of this compound, potentially to investigate structure-activity relationships and explore its applications further.

Q3: Can you elaborate on the thermodynamic properties of this compound and its significance?

A3: One of the papers focuses on the "Ionization constants and thermodynamic quantities of 2-mercaptocarboxylic acids in aqueous solution." [] While the abstract doesn't provide specific data for this compound, this research likely investigates its pKa values (which determine its ionization behavior in solution) and other thermodynamic parameters like enthalpy and entropy changes associated with its ionization. Understanding these properties is crucial for predicting the compound's behavior under different pH conditions and its potential interactions in biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.